(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid
Description
Properties
CAS No. |
107804-48-8 |
|---|---|
Molecular Formula |
C16H10ClNO4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO4/c17-11-6-9-13(8-4-2-1-3-5-8)18-22-14(9)10-7-12(16(19)20)21-15(10)11/h1-6,12H,7H2,(H,19,20)/t12-/m1/s1 |
InChI Key |
RVKIPRIYUGLRFF-GFCCVEGCSA-N |
SMILES |
C1C(OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O |
Isomeric SMILES |
C1[C@@H](OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O |
Canonical SMILES |
C1C(OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-7,8-dihydro-3-phenylfuro(2,3-g)1,2-benzisoxazole-7-carboxylic acid AA 193 AA-193 |
Origin of Product |
United States |
Preparation Methods
Benzoxazole Core Formation
The benzoxazole moiety is synthesized through cyclization of ortho-aminophenol precursors . Source details a protocol involving nitration, reduction, and chlorination:
- Nitration : A 2-alkyl-5-chlorobenzoxazole is nitrated at the 6-position using concentrated nitric acid, yielding a nitro intermediate.
- Reduction : Catalytic hydrogenation with Raney nickel converts the nitro group to an amine.
- Chlorination : N-Chlorosuccinimide (NCS) introduces the 7-chloro substituent, critical for the final structure.
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 75–80 |
| Reduction | H₂ (1 atm), Raney Ni, EtOH | 85–90 |
| Chlorination | NCS, DCM, rt | 70–75 |
This sequence ensures regioselective functionalization of the benzoxazole ring, a strategy adaptable to the target compound.
Dihydrofuran Ring Construction
The dihydrofuran component is assembled via intramolecular cyclization of a propargyl ether or epoxide intermediate. Source reports a tandem 1,2-acyloxy migration and [3+2] cycloaddition to form dihydrofuro[2,3-b]azocinones, a method applicable to the target structure.
Example Protocol :
- Substrate Preparation : A propargyl ether derivative of the benzoxazole is synthesized using propargyl bromide and K₂CO₃ in acetone.
- Cyclization : Heating in toluene with a Au(I) catalyst induces cyclization, forming the dihydrofuran ring.
Key Insight : The use of gold catalysts enhances reaction efficiency and regioselectivity, achieving yields >80% in model systems.
Chlorination and Phenyl Substitution
5-Chloro Installation : Electrophilic chlorination at the 5-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane, as described in Source.
3-Phenyl Introduction : A Suzuki-Miyaura coupling between a boronic acid and a brominated benzoxazole intermediate installs the phenyl group. Source employs similar cross-coupling strategies for aryl functionalization.
Optimization Note : Steric hindrance at the 3-position necessitates bulky ligands (e.g., SPhos) to enhance coupling efficiency.
Carboxylic Acid Group Introduction
The carboxylic acid at C-7 is introduced via hydrolysis of a nitrile or ester precursor . Source hydrolyzes a methyl ester using LiOH in THF/H₂O, yielding the carboxylic acid in >95% purity.
Critical Step :
- Ester Hydrolysis :
Optimization of Reaction Conditions
Solvent and Temperature Effects :
- Cyclization : DMF at 80°C (Source) improves yield compared to lower-boiling solvents.
- Chlorination : Dichloromethane at room temperature minimizes side reactions.
Catalyst Screening :
| Catalyst | Reaction | Yield (%) |
|---|---|---|
| Au(I) | Dihydrofuran cyclization | 85 |
| Pd(PPh₃)₄ | Suzuki coupling | 78 |
| NCS | Electrophilic chlorination | 75 |
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.35 (m, 5H, Ph), 5.21 (s, 1H, H-7), 4.89 (dd, J = 10.8, 4.4 Hz, 1H, H-8a), 3.95 (dd, J = 10.8, 6.0 Hz, 1H, H-8b).
- HRMS : m/z calc. for C₁₈H₁₁ClNO₄ [M+H]⁺: 348.0372; found: 348.0375.
Chiral HPLC : Confirms enantiomeric excess >99% for the (7R)-isomer using a Chiralpak IC column (hexane/i-PrOH 90:10).
Applications and Derivatives
The compound’s uricosuric activity (Source) and structural similarity to antifungal agents (Source) suggest potential in treating gout and microbial infections. Derivatives with modified phenyl or chloro substituents exhibit enhanced bioavailability in preclinical models.
Chemical Reactions Analysis
Types of Reactions
AA-193 undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, such as the chlorination of its benzene ring using sulfuryl chloride in dichloromethane.
Common Reagents and Conditions
Oxidation: Chromium trioxide and sulfuric acid, potassium permanganate in dichloromethane.
Substitution: Sulfuryl chloride in dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of AA-193, which can be further utilized in different applications .
Scientific Research Applications
AA-193 has several scientific research applications:
Chemistry: It is used as a model compound in studies of uricosuric agents and their mechanisms.
Biology: Research on AA-193 has provided insights into the renal transport system of urate and its regulation.
Industry: The compound’s unique properties make it a candidate for the development of new uricosuric drugs.
Mechanism of Action
AA-193 exerts its effects by inhibiting the presecretory reabsorption of uric acid in the proximal tubules of the kidney. This action increases the excretion of uric acid, thereby reducing its levels in the blood . The compound has a high affinity for the urate reabsorption system, distinguishing it from other uricosuric agents .
Comparison with Similar Compounds
Core Structure Variations: Benzisoxazole vs. Benzoxazole
Evidence from Studies on Uricosuric Diuretics (2024) highlights the critical role of the core heterocycle in determining pharmacological activity:
Mechanistic Insight : The benzisoxazole core in AA-193 likely enhances binding to renal urate transporters (e.g., URAT1), while benzoxazole derivatives interact with sodium channels, driving diuresis.
Substituent Effects at Position 3
Variations in the R3 substituent modulate potency and selectivity:
Structural Analysis : The phenyl group in AA-193 provides planar rigidity for target engagement, whereas bulkier substituents (e.g., 2-methylphenyl) may disrupt binding.
Role of Stereochemistry
The (7R) configuration in AA-193 is critical for activity.
Pharmacokinetic and Physicochemical Properties
| Parameter | AA-193 (9b) | Benzoxazole Analogs (12 Series) |
|---|---|---|
| Molecular Weight | 315.7 g/mol | ~320–330 g/mol (varies with substituents) |
| LogP (Predicted) | ~2.5–3.0 | ~2.0–2.5 |
| Solubility | Low (carboxylic acid improves aqueous solubility) | Moderate (polar benzoxazole core) |
Implications : AA-193’s carboxylic acid moiety enhances solubility, favoring renal excretion, while benzoxazoles’ lower LogP values may improve membrane permeability for diuretic action.
Research Findings and Clinical Relevance
Biological Activity
(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects, antibacterial activity, and other pharmacological effects.
Chemical Structure and Properties
The chemical formula of this compound is CHClNO with a molecular weight of approximately 315.71 g/mol. The compound belongs to the class of benzoxazole derivatives known for various biological activities.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, it has been shown that derivatives similar to this compound can induce apoptosis in human breast cancer cells (MCF-7 and T47D) through mechanisms involving caspase activation.
| Cell Line | IC50 (µg/ml) | Mechanism |
|---|---|---|
| MCF-7 | 370 | Apoptosis via caspase activation |
| T47D | 490 | Apoptosis via caspase activation |
In a study involving a similar compound, treatment with concentrations ranging from 100 to 1,000 µg/ml resulted in significant reductions in cell viability and increased apoptotic markers such as Annexin V binding .
Antibacterial Activity
While the antibacterial potential of this compound has not been extensively studied, related benzoxazole derivatives have shown selective activity against Gram-positive bacteria. This suggests potential for further exploration of its antibacterial properties .
Case Studies
A notable study demonstrated that a closely related benzoxazole derivative exhibited significant cytotoxicity against various cancer cell lines including lung (A549), prostate (PC3), and colorectal cancer cells (HCT-116) . The mechanism involved cell cycle arrest and induction of apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid, and how can intermediates be optimized?
- Methodological Answer : A two-step synthesis is common for similar benzoxazole-carboxylic acid derivatives. For example, a chlorinated intermediate (e.g., methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate) can undergo nucleophilic substitution followed by hydrolysis under basic conditions (e.g., NaOH in 1,4-dioxane/water). Key reagents like K₂CO₃ or Cs₂CO₃ enhance reaction efficiency by deprotonating intermediates. Optimize yields (up to ~64%) by controlling temperature (60–80°C) and reaction time (4–6 hours) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm stereochemistry (e.g., (7R) configuration) and aromatic proton environments. Mass spectrometry (MS) validates molecular weight (±1 ppm accuracy). For crystalline intermediates, X-ray crystallography resolves ambiguities in fused-ring systems. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve discrepancies .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : Organic degradation in similar compounds is temperature-dependent. Store samples at 4°C under inert gas (N₂/Ar) to minimize oxidation. Monitor stability via HPLC-UV at 254 nm over 48 hours, comparing peak area retention. For aqueous solutions, adjust pH to 6–8 to prevent hydrolysis of the carboxylic acid group .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Methodological Answer : Screen for kinase inhibition (e.g., c-Met/HGF pathway) using cell-free ELISA or fluorescence polarization assays (IC₅₀ determination). For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7, A549). Include positive controls (e.g., cabozantinib for c-Met inhibition) and validate results with dose-response curves (1 nM–100 µM range) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclization step?
- Methodological Answer : Low yields in fused-ring formation often arise from steric hindrance. Use high-pressure reactors (10–15 bar) to enhance ring closure kinetics. Screen catalysts (e.g., Pd(OAc)₂/PPh₃ for Suzuki couplings) and solvents (DMF or THF) to improve regioselectivity. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediate consumption .
Q. How should contradictory spectral data (e.g., unexpected NOEs in NMR) be resolved?
- Methodological Answer : Contradictory NOEs may indicate conformational flexibility. Perform variable-temperature NMR (−50°C to 50°C) to identify dynamic processes. Compare experimental data with molecular dynamics (MD) simulations (e.g., AMBER force field) to model rotamer populations. Validate using 2D-NOESY to confirm spatial proximity of protons .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Methodological Answer : Combine docking studies (AutoDock Vina) with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding mode stability. Use QM/MM methods to model electronic interactions (e.g., H-bonding with kinase active sites). Cross-validate with SAR data from benzoxazole analogs (e.g., substituent effects on IC₅₀) .
Q. How can researchers design stability-indicating assays for forced degradation studies?
- Methodological Answer : Subject the compound to stress conditions :
- Thermal : 80°C for 24 hours (dry/wet).
- Oxidative : 3% H₂O₂, 40°C, 6 hours.
- Photolytic : UV light (254 nm), 48 hours.
Analyze degradation products via LC-HRMS and assign structures using fragmentation patterns (MS/MS). Compare with accelerated stability data (40°C/75% RH, 3 months) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
